Carboxyibuprofen

Pharmacokinetics Stereoselective Metabolism Drug Metabolism

Carboxyibuprofen is an irreplaceable analytical reference standard for stereoselective ibuprofen metabolism quantification. It delivers a unique enantiomeric formation clearance (S/R 3.4) and validated LC-MS/MS linearity (0.025–5.0 μg/mL) not replicable by 2-hydroxyibuprofen or ibuprofen glucuronide. Essential for chiral pharmacokinetic studies, wastewater micropollutant monitoring (0.025 μg/mL LLOQ), age-dependent CYP450 ontogeny investigations, and lenticular catalase/fumarase protection research at 2 mM. Supplied as a diastereomeric mixture (≥98%) with documented freeze-thaw and long-term storage stability for longitudinal studies.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 15935-54-3
Cat. No. B1674242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyibuprofen
CAS15935-54-3
SynonymsCarboxyibuprofen, Ibuprofen carboxylic acid
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O
InChIInChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyDIVLBIVDYADZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carboxyibuprofen (CAS 15935-54-3) Analytical Reference Standard and Ibuprofen Metabolite for Pharmacokinetic and Environmental Research


Carboxyibuprofen (CAS 15935-54-3), also known as ibuprofen carboxylic acid, is a dicarboxylic acid that serves as a major oxidative metabolite of the widely used NSAID ibuprofen [1]. It is formed via CYP450-mediated hydroxylation followed by further oxidation and is excreted both free and as glucuronide conjugates [2]. The compound is supplied as a mixture of diastereomers with a molecular weight of 236.26 g/mol and is primarily utilized as an analytical reference standard for LC-MS/MS quantification in biological matrices and environmental samples [3].

Why Carboxyibuprofen Cannot Be Substituted with Ibuprofen or Other Metabolites in Quantitative Bioanalysis


Substituting carboxyibuprofen with ibuprofen or its other major metabolites (e.g., 2-hydroxyibuprofen, ibuprofen glucuronide) in analytical workflows introduces critical quantification errors due to fundamental differences in chromatographic retention, mass spectrometric response, and stereochemical complexity. Validated LC-MS/MS methods demonstrate that carboxyibuprofen requires distinct linearity ranges (0.025–5.0 μg/mL) and achieves baseline resolution under specific chiral conditions that differ from those optimized for 2-hydroxyibuprofen enantiomers (0.05–7.5 μg/mL) or the parent drug (0.1–20 μg/mL) [1]. Furthermore, carboxyibuprofen exhibits unique stereoselective formation kinetics, with (S)-ibuprofen showing a 3.4-fold enantiomeric preference over (R)-ibuprofen in its formation clearance, a ratio that differs from that of 2-hydroxyibuprofen (4.8) and ibuprofen glucuronide (7.1) [2]. This stereochemical fingerprint cannot be replicated by any single alternative compound, making carboxyibuprofen an irreplaceable calibrant for accurate stereoselective quantification in pharmacokinetic studies.

Carboxyibuprofen Quantitative Differentiation Evidence for Analytical and Procurement Decisions


Enantioselective Formation Clearance Differentiates Carboxyibuprofen from Co-Metabolites

Carboxyibuprofen exhibits a distinct enantioselective formation profile compared to 2-hydroxyibuprofen and ibuprofen glucuronide. The enantiomeric ratio (S/R) in partial metabolic clearance is 3.4 for carboxyibuprofen, which is lower than that for 2-hydroxyibuprofen (4.8) and substantially lower than that for ibuprofen glucuronide (7.1) [1]. This indicates that while all three metabolic pathways favor the (S)-enantiomer, the degree of stereoselectivity is metabolite-specific, with carboxyibuprofen showing the least pronounced preference for the (S)-form among the three.

Pharmacokinetics Stereoselective Metabolism Drug Metabolism

Validated LC-MS/MS Linearity Range Specific to Carboxyibuprofen Stereoisomers

A validated LC-MS/MS method using a Chiralpak AS-H column established distinct linearity ranges for carboxyibuprofen stereoisomers compared to ibuprofen and 2-hydroxyibuprofen enantiomers [1]. The linear range for carboxyibuprofen stereoisomers was 0.025–5.0 μg/mL, which is lower than the ranges for 2-hydroxyibuprofen enantiomers (0.05–7.5 μg/mL) and ibuprofen (0.1–20 μg/mL). This indicates that carboxyibuprofen requires a more sensitive lower limit of quantification (LLOQ) due to its typically lower concentrations in biological samples.

Analytical Chemistry LC-MS/MS Method Validation Biotransformation

Age-Dependent AUC Ratio Increase Distinguishes Carboxyibuprofen from Glucuronide Metabolite

In a growing pig model used for pediatric pharmacokinetic prediction, the AUC ratio of carboxyibuprofen to ibuprofen (COOH-IBU/IBU) showed a significant increase at 4 weeks of age compared to both 1-week-old and 6-7-month-old pigs, whereas the AUC ratio of ibuprofen glucuronide to ibuprofen (IBU-GlcA/IBU) remained unchanged across all age groups [1]. This demonstrates that oxidative phase I metabolism (producing carboxyibuprofen) undergoes developmental regulation, while glucuronidation capacity (phase II) remains constant.

Developmental Pharmacology Pediatric Pharmacokinetics Preclinical Model

Stability Under Freeze-Thaw and Storage Conditions Validated for Carboxyibuprofen

Stability studies conducted as part of LC-MS/MS method validation demonstrated that carboxyibuprofen stereoisomer samples remain stable (p > 0.05) during freeze-thaw cycles, short-term exposure to room temperature, storage at -20°C, and under biotransformation conditions, with coefficients of variation and relative errors below 15% for both intra-day and inter-day precision and accuracy assessments [1].

Sample Stability Method Validation Bioanalytical Quality Control

Protective Effect on Lenticular Enzymes: Unique Biochemical Activity Not Shared by Parent Ibuprofen

Carboxyibuprofen prevents fructose-, cyanate-, and prednisolone-induced inactivation of catalase and fructose- and cyanate-induced inactivation of fumarase when used at a concentration of 2 mM, and it penetrates into the lens of isolated bovine eyes . This protective activity against lenticular enzyme inactivation is a unique property of the carboxyibuprofen metabolite not exhibited by the parent drug ibuprofen at comparable concentrations.

Cataract Research Enzyme Protection Ophthalmology

Optimal Research and Industrial Applications for Carboxyibuprofen (CAS 15935-54-3)


Stereoselective Pharmacokinetic Studies of Ibuprofen Metabolism

Carboxyibuprofen serves as an essential analytical reference standard for quantifying stereoselective ibuprofen metabolism in human and preclinical pharmacokinetic studies. Its distinct enantioselective formation clearance (S/R ratio of 3.4) and validated LC-MS/MS linearity range (0.025–5.0 μg/mL) [4] make it irreplaceable for accurate chiral quantification. The compound's validated stability under freeze-thaw and storage conditions ensures reliable long-term use in longitudinal studies [4].

Developmental Pharmacology and Pediatric Drug Metabolism Research

Carboxyibuprofen is uniquely suited as a biomarker for assessing ontogenic changes in CYP450-mediated oxidative metabolism due to its age-dependent AUC ratio changes observed in juvenile pig models . In contrast to the stable glucuronidation pathway, carboxyibuprofen formation increases significantly at specific developmental stages, making it the preferred analyte for pediatric pharmacokinetic investigations and preclinical bridging studies.

Environmental Fate and Micropollutant Biodegradation Monitoring

As an environmental micropollutant detected in wastewater influent, effluent, and surface water , carboxyibuprofen is a critical target analyte for environmental monitoring studies. Its distinct chromatographic and mass spectrometric properties, as validated in LC-MS/MS methods with a 0.025 μg/mL LLOQ [4], enable sensitive quantification in complex aqueous matrices, supporting research on pharmaceutical fate and transport in aquatic ecosystems.

Cataract Prevention and Ocular Enzyme Protection Research

Carboxyibuprofen's demonstrated ability to prevent fructose-, cyanate-, and prednisolone-induced inactivation of lenticular catalase and fumarase at 2 mM concentration, combined with its penetration into isolated bovine eye lenses , positions it as a specialized research tool for investigating mechanisms of cataract prevention. This biochemical activity is not shared by the parent drug ibuprofen, making carboxyibuprofen the exclusive compound of choice for this niche application.

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